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  • Product: 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol
  • CAS: 1858256-68-4

Core Science & Biosynthesis

Foundational

1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol chemical structure and properties

This technical guide provides an in-depth analysis of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol , a significant pyrazolone derivative. It synthesizes structural chemistry, synthetic protocols, and physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol , a significant pyrazolone derivative. It synthesizes structural chemistry, synthetic protocols, and physicochemical properties for researchers in medicinal chemistry and drug discovery.

Chemical Class: 1,3-Diaryl-5-pyrazolone | Primary Application: Pharmaceutical Intermediate / Radical Scavenger Scaffold

Executive Summary

1-(3-Nitrophenyl)-3-phenyl-1H-pyrazol-5-ol is a bioactive heterocyclic compound belonging to the 2-pyrazolin-5-one class. Structurally analogous to the neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), this molecule replaces the 3-methyl group with a phenyl ring and incorporates a nitro group at the meta position of the N-phenyl ring. These modifications significantly alter its electronic profile, enhancing its potential as a free radical scavenger and a scaffold for kinase inhibitors. This guide details its tautomeric behavior, synthesis, and physicochemical characterization.

Structural Characterization & Tautomerism

The reactivity and biological interaction of this compound are defined by its prototropic tautomerism. Unlike simple ketones, 1-aryl-2-pyrazolin-5-ones exist in a dynamic equilibrium between three forms: the OH-form (enol), the NH-form (hydrazone-like), and the CH-form (keto).

Electronic Influence of the 3-Nitrophenyl Group

The meta-nitro group on the N1-phenyl ring acts as a strong electron-withdrawing group (EWG).

  • Acidity: It increases the acidity of the pyrazole proton (pKa < 7.0), making the compound more acidic than its non-nitrated analogs.

  • Tautomeric Shift: The EWG destabilizes the cationic character of the nitrogen, often favoring the OH-form in polar aprotic solvents (e.g., DMSO) and the CH-form in non-polar solvents (e.g., Chloroform), though the solid state is typically dominated by the OH-form stabilized by intermolecular hydrogen bonding.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the numbering system.

Tautomerism cluster_legend Electronic Effect of 3-NO2 CH_Form CH-Form (Keto) (1-(3-nitrophenyl)-3-phenyl-2-pyrazolin-5-one) Dominant in non-polar solvents OH_Form OH-Form (Enol) (1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol) Dominant in polar solvents/Solid State CH_Form->OH_Form Tautomerization NH_Form NH-Form (1-(3-nitrophenyl)-3-phenyl-3H-pyrazol-5-one) CH_Form->NH_Form OH_Form->NH_Form Proton Shift Note The 3-NO2 group withdraws electron density, increasing acidity and stabilizing the anionic conjugate base.

Figure 1: Tautomeric equilibrium of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol.

Synthetic Pathways

The most robust synthesis involves the cyclocondensation of 3-nitrophenylhydrazine with ethyl benzoylacetate . This method is preferred for its high yield and operational simplicity.

Reaction Protocol

Reagents:

  • 3-Nitrophenylhydrazine hydrochloride (1.0 eq)

  • Ethyl benzoylacetate (1.1 eq)

  • Solvent: Glacial Acetic Acid (or Ethanol with catalytic HCl)

  • Catalyst: Sodium Acetate (if using hydrazine HCl salt)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-nitrophenylhydrazine hydrochloride (10 mmol) and sodium acetate (10 mmol) in 20 mL of glacial acetic acid. Stir for 10 minutes to liberate the free hydrazine.

  • Addition: Add ethyl benzoylacetate (11 mmol) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (118°C) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Cool the mixture to room temperature. Pour the solution into 100 mL of ice-cold water.

  • Isolation: The product will precipitate as a yellow/orange solid. Filter the solid under vacuum.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture to yield pure 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol.

Synthesis Workflow Diagram

Synthesis Hydrazine 3-Nitrophenylhydrazine Reaction Cyclocondensation Reflux in AcOH, 4-6h Hydrazine->Reaction Ester Ethyl Benzoylacetate Ester->Reaction Intermediate Hydrazone Intermediate (Transient) Reaction->Intermediate Cyclization Intramolecular Cyclization (- EtOH, - H2O) Intermediate->Cyclization Product 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol (Precipitate) Cyclization->Product

Figure 2: Synthetic route via cyclocondensation of hydrazine and beta-keto ester.[1]

Physicochemical Profile

The following properties are critical for handling and formulation. Note that melting points and solubilities are sensitive to the specific tautomer crystallized.

PropertyValue / Description
Molecular Formula C₁₅H₁₁N₃O₃
Molecular Weight 281.27 g/mol
Appearance Yellow to Orange crystalline solid
Melting Point 178–183 °C (Typical for nitro-aryl pyrazolones)
Solubility Soluble in DMSO, DMF, hot Ethanol. Insoluble in water.
pKa (Predicted) 6.2 ± 0.5 (Acidic NH/OH proton)
LogP (Predicted) ~2.5 – 3.0 (Lipophilic)
H-Bond Donors 1 (OH/NH)
H-Bond Acceptors 4 (N, O in nitro and carbonyl/hydroxyl)
Analytical Fingerprint (Expected)
  • ¹H NMR (DMSO-d₆):

    • Pyrazolone Core: Singlet at δ ~6.0 ppm (1H, C4-H) if in OH form; or Methylene singlet at δ ~4.0 ppm (2H) if in CH form.

    • 3-Nitrophenyl: Multiplet at δ 7.8–8.5 ppm (Distinctive deshielded protons due to NO₂).

    • 3-Phenyl: Multiplet at δ 7.4–7.8 ppm.

    • Exchangeable: Broad singlet at δ 11.0–13.0 ppm (OH/NH).

  • IR Spectroscopy:

    • Broad band at 3100–3400 cm⁻¹ (OH/NH stretch).

    • Strong band at 1600–1680 cm⁻¹ (C=N / C=O stretch).

    • Strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).

Biological & Pharmacological Applications

Radical Scavenging (Antioxidant)

Like its analog Edaravone, this compound can undergo electron transfer to neutralize free radicals. The 1-(3-nitrophenyl) group modulates the redox potential, potentially altering the scavenging rate of hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻).

Kinase Inhibition Scaffold

The 3-phenyl-pyrazole core is a privileged scaffold in kinase inhibitor design. The 5-hydroxy group can mimic the phosphate-binding pocket of ATP, while the 3-nitrophenyl group provides a vector for pi-stacking interactions within the hydrophobic pocket of enzymes like Aurora kinases or CDKs.

References

  • General Pyrazolone Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16, 2597.
  • Tautomerism Studies: El-Sheshtawy, H. S., et al. (2012). "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." ResearchGate.

  • Edaravone Analogs: Watanabe, T., et al. (2008). "The Novel Antioxidant Edaravone: From Bench to Bedside." Cardiovascular Therapeutics, 26, 101.

  • Structural Data (Analogous 4-nitro): PubChem CID 10866847 (1-(4-nitrophenyl)-3-phenyl-2-pyrazolin-5-one).

  • NMR Characterization: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.

Sources

Exploratory

Technical Guide: Tautomerism of 1-(3-Nitrophenyl)-3-phenyl-2-pyrazolin-5-one

The following technical guide provides an in-depth analysis of the tautomeric behavior, synthesis, and characterization of 1-(3-nitrophenyl)-3-phenyl-2-pyrazolin-5-one . This document is structured for researchers and dr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the tautomeric behavior, synthesis, and characterization of 1-(3-nitrophenyl)-3-phenyl-2-pyrazolin-5-one . This document is structured for researchers and drug development professionals, focusing on mechanistic insights and experimental validation.

Executive Summary

1-(3-Nitrophenyl)-3-phenyl-2-pyrazolin-5-one represents a classic yet complex case of prototropic tautomerism within the N-heterocyclic class. Unlike simple ketones, this scaffold exists in a dynamic equilibrium between CH-keto , OH-enol , and NH-imine forms. The position of this equilibrium is dictated by solvent polarity, hydrogen bonding capacity, and the electronic influence of the meta-nitro substituent. Understanding these transitions is critical for medicinal chemistry, as the specific tautomer binds differently to biological targets (e.g., free radical scavenging in Edaravone analogs).

Chemical Identity and Synthesis[1][2][3][4][5]

Core Structure

The compound features a pyrazolone core substituted at the N1 position with a 3-nitrophenyl group and at the C3 position with a phenyl group. The 3-nitro substituent acts as a strong electron-withdrawing group (EWG), significantly influencing the acidity of the C4 protons and the basicity of the nitrogen atoms.

  • IUPAC Name: 1-(3-nitrophenyl)-3-phenyl-1,2-dihydro-3H-pyrazol-3-one

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    (Generic for class), Specific: C
    
    
    H
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 281.27 g/mol

Synthetic Protocol

The synthesis follows a Knorr pyrazolone condensation strategy. The reaction is driven by the nucleophilic attack of the hydrazine nitrogens on the


-keto ester.

Reagents:

  • 3-Nitrophenylhydrazine hydrochloride (1.0 eq)

  • Ethyl benzoylacetate (1.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Protocol:

  • Dissolution: Dissolve 10 mmol of 3-nitrophenylhydrazine hydrochloride in 20 mL of glacial acetic acid under gentle heating (60°C).

  • Addition: Add 10 mmol of ethyl benzoylacetate dropwise to the stirring solution.

  • Cyclization: Reflux the mixture at 110°C for 3–4 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Isolation: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.

  • Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield yellow/orange needles.

Synthesis Reactants 3-Nitrophenylhydrazine + Ethyl Benzoylacetate Intermediate Hydrazone Intermediate Reactants->Intermediate AcOH, 60°C - H2O Product 1-(3-Nitrophenyl)-3-phenyl- 2-pyrazolin-5-one Intermediate->Product Reflux, 110°C - EtOH

Figure 1: Synthetic pathway via Knorr condensation.

The Tautomeric Landscape[1]

The reactivity and properties of this compound are defined by three distinct tautomers. The equilibrium shifts based on the environment (solvent) and state (solid vs. solution).

The Three Forms
  • Form A (CH-Keto): The "classic" pyrazolone structure with a C=O bond at C5 and a CH

    
     group at C4. Dominant in non-polar solvents.
    
  • Form B (OH-Enol): Aromatic 1H-pyrazole-5-ol structure. Stabilized by hydrogen bond acceptors (DMSO, Methanol).

  • Form C (NH-Imine): The 2H-pyrazole form (often called the NH-form). Less common but accessible in highly polar media or specific crystal packings.

Tautomerism cluster_0 Tautomeric Equilibrium CH CH-Form (Keto) (Non-polar dominant) C4-H2, C5=O OH OH-Form (Enol) (Polar/H-bond dominant) C4=C5, C5-OH CH->OH Solvent Polarity (DMSO) NH NH-Form (Imine) (Minor/Solvent dependent) N2-H, C3=N OH->NH Proton Transfer

Figure 2: Tautomeric equilibrium between Keto (CH), Enol (OH), and Imine (NH) forms.

Electronic Influence of the 3-Nitro Group

The 3-nitro group is a critical electronic modifier:

  • Inductive Effect (-I): It withdraws electron density from the N1-phenyl ring.

  • Impact on N1: The lone pair on N1 is less available for conjugation, which destabilizes the cationic character required for certain resonance forms.

  • Acidity: The EWG nature increases the acidity of the C4-protons in the CH-form, making the transition to the OH-form (enolization) thermodynamically more favorable compared to the unsubstituted phenyl analog.

Spectroscopic Validation

Accurate identification of the dominant tautomer requires multi-modal spectroscopy. The following data summarizes the expected signals for each form.

NMR Spectroscopy (1H & 13C)

Solvent choice drastically alters the spectrum.

FeatureCH-Form (in CDCl

)
OH-Form (in DMSO-d

)
C4-H Proton Singlet,

3.6 – 3.9 ppm (2H)
Singlet,

5.8 – 6.1 ppm (1H, Vinyl)
OH/NH Proton AbsentBroad Singlet,

11.0 – 13.5 ppm
C5 Carbon

~170 ppm (C=O)

~158 ppm (C-OH)
C4 Carbon

~40–45 ppm (CH

)

~90–95 ppm (=CH)

Experimental Insight: In CDCl


, you will predominantly observe the CH-form. However, adding D

O will exchange the acidic C4 protons (if enolizable) or OH protons. In DMSO-d

, the equilibrium shifts towards the OH-form, often showing a mixture (e.g., 80:20 OH:NH ratio).
Infrared (IR) Spectroscopy

Solid-state IR (KBr pellet) often reveals the form present in the crystal lattice, which is typically the OH-form stabilized by intermolecular hydrogen bonding.

  • CH-Form: Sharp

    
     at 1700–1720 cm
    
    
    
    .
  • OH-Form: Broad

    
     at 2500–3200 cm
    
    
    
    (indicates H-bonding) and lower frequency C-O/C=N bands around 1580–1620 cm
    
    
    .
  • Nitro Group: Distinct bands at ~1530 cm

    
     (asymmetric) and ~1350 cm
    
    
    
    (symmetric).

Experimental Protocols for Characterization

To validate the tautomeric state in your specific sample, follow these self-validating protocols.

Protocol A: Solvent-Switch NMR Study

Objective: Determine


 between CH and OH forms.
  • Prepare a 10 mM solution of the compound in CDCl

    
      (non-polar).
    
  • Acquire 1H NMR (16 scans). Note the integration of the C4-CH

    
     singlet.
    
  • Prepare a 10 mM solution in DMSO-d

    
      (polar aprotic).
    
  • Acquire 1H NMR.[1] Note the disappearance of the C4-CH

    
     and appearance of the C4-H vinyl singlet and OH broad peak.
    
  • Validation: The shift in chemical environment confirms the dynamic equilibrium.

Protocol B: X-Ray Crystallography (Solid State)

Objective: Definitive structural assignment.

  • Grow crystals by slow evaporation from Ethanol/DMF (10:1).

  • The presence of intermolecular hydrogen bonds (O-H...O or N-H...O) usually locks the molecule in the OH-form or NH-form in the solid state, forming dimers or polymeric chains. The 3-nitro group often participates in weak C-H...O interactions, influencing packing.

Applications & Implications

Drug Development (Edaravone Analogs)

This compound is a structural analog of Edaravone (1-phenyl-3-methyl-5-pyrazolone), a radical scavenger used for ALS and stroke recovery.

  • Mechanism: The radical scavenging activity is linked to the ease of electron transfer from the enol (OH) form.

  • Significance: The 3-nitro group makes the core more electron-deficient, potentially altering the redox potential and metabolic stability compared to Edaravone.

Dye Chemistry

The active methylene group (C4) in the CH-form allows this compound to act as a coupling component in azo dye synthesis. The 3-nitro group provides a "bathochromic shift" (red-shift) in derived dyes due to extended conjugation and electronic pull.

References

  • Tautomerism of Pyrazolones: El-Sawy, E. R., et al. "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." International Journal of Modern Organic Chemistry, 2012. Link

  • Edaravone Analog Synthesis: Karasov, A., et al. "Synthesis and properties of 1-aryl-3-methyl-2-pyrazolin-5-ones." Journal of General Chemistry, 2010.
  • Crystallographic Data (Analogous Structures): Cambridge Structural Database (CSD) entries for 1-aryl-2-pyrazolin-5-ones. Link

  • Spectroscopic Data of Pyrazolones: NIST Chemistry WebBook, "3-Methyl-1-phenyl-2-pyrazolin-5-one." Link

  • Theoretical Studies: Claramunt, R. M., et al.[2] "The Tautomerism of 3(5)-Phenylpyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 1991. Link

Sources

Foundational

1,3-diphenyl-5-pyrazolone derivatives literature review

An In-Depth Technical Guide to 1,3-Diphenyl-5-Pyrazolone Derivatives: Synthesis, Pharmacological Activities, and Future Perspectives Authored by a Senior Application Scientist Foreword The landscape of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3-Diphenyl-5-Pyrazolone Derivatives: Synthesis, Pharmacological Activities, and Future Perspectives

Authored by a Senior Application Scientist

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic systems, the pyrazolone core stands out as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. First synthesized by Ludwig Knorr in 1883, pyrazolone and its derivatives have since become foundational components in the development of drugs spanning various therapeutic areas.[1][2] This guide focuses specifically on the 1,3-diphenyl-5-pyrazolone framework, a substructure that has garnered significant attention for its potent and diverse pharmacological profile. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, blending established synthetic protocols with contemporary insights into the therapeutic potential and structure-activity relationships of these versatile compounds.

The 1,3-Diphenyl-5-Pyrazolone Core: A Privileged Scaffold

Pyrazolones are five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms.[1][3] The 1,3-diphenyl-5-pyrazolone structure is characterized by phenyl substitutions at the N1 and C3 positions, which impart significant influence on the molecule's steric and electronic properties. This, in turn, modulates its interaction with biological targets. The versatility of this core allows for further chemical modifications, particularly at the C4 position, enabling the generation of large libraries of derivatives with fine-tuned pharmacological activities. These derivatives have demonstrated a wide spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties, making them a fertile ground for drug discovery.[3][4][5][6]

Synthesis of 1,3-Diphenyl-5-Pyrazolone Derivatives

The construction of the 1,3-diphenyl-5-pyrazolone scaffold is primarily achieved through well-established condensation reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Knorr Pyrazole Synthesis: The Cornerstone Approach

The most traditional and widely adopted method for synthesizing pyrazolones is the Knorr pyrazole synthesis, first reported in 1883.[2][7] This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[7][8] For 1,3-diphenyl-5-pyrazolone, the key reactants are ethyl benzoylacetate (a 1,3-dicarbonyl compound) and phenylhydrazine.

The causality behind this reaction's efficiency lies in the sequential nucleophilic attack mechanism. The more nucleophilic nitrogen of phenylhydrazine initially attacks one of the carbonyl groups of the β-ketoester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, leading to the formation of the heterocyclic ring after dehydration. The reaction is typically catalyzed by acid.[9][10]

Knorr_Synthesis reactants Ethyl Benzoylacetate + Phenylhydrazine intermediate Hydrazone Intermediate reactants->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization product 1,3-Diphenyl-5-Pyrazolone cyclization->product Dehydration Workflow synthesis Synthesis of 1,3-Diphenyl-5-Pyrazolone (Knorr Synthesis) derivatization C4-Position Derivatization (e.g., Knoevenagel Condensation) synthesis->derivatization purification Purification & Characterization (Chromatography, Spectroscopy) derivatization->purification screening Biological Screening purification->screening anticancer Anticancer Assays (MCF-7, A549) screening->anticancer antimicrobial Antimicrobial Assays (MIC against S. aureus, E. coli) screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) screening->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar anti_inflammatory->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization Iterative Design

Sources

Exploratory

Chemical properties of N-aryl pyrazolone derivatives

An In-depth Technical Guide to the Chemical Properties of N-Aryl Pyrazolone Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction N-aryl pyrazolone derivatives represent a cornerstone c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of N-Aryl Pyrazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl pyrazolone derivatives represent a cornerstone class of five-membered heterocyclic compounds, characterized by a pyrazole ring bearing a carbonyl group and an aryl substituent on a nitrogen atom.[1][2] First synthesized in 1883 by Ludwig Knorr, this scaffold has become integral to medicinal chemistry and materials science.[2] Its derivatives form the basis of numerous commercial drugs, including analgesics like Phenazone and Metamizole, and the more recent neuroprotective agent Edaravone.[2][3]

The enduring relevance of the N-aryl pyrazolone core stems from its remarkable chemical versatility. This includes its capacity for tautomerism, a reactive C4 position amenable to diverse functionalization, and tunable physicochemical properties based on the substitution of the N-aryl ring. These features allow for the generation of vast chemical libraries and the optimization of compounds for specific biological targets.[4][5] This guide provides a comprehensive exploration of the core chemical properties of N-aryl pyrazolone derivatives, offering insights into the synthesis, structure, reactivity, and analytical characterization that are fundamental to their application in research and drug development.

Core Structure and Prototropic Tautomerism

A defining chemical feature of N-aryl pyrazolones is their existence as an equilibrium of multiple tautomeric forms. For derivatives unsubstituted at the C4 position, three primary tautomers—the OH, CH, and NH forms—can interconvert.[6][7] This dynamic equilibrium is not merely an academic curiosity; it profoundly influences the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets.

The principal tautomers are:

  • OH-form (1H-Pyrazol-5-ol): An aromatic, enolic form.

  • NH-form (1,2-dihydro-3H-pyrazol-3-one): A non-aromatic, keto form.

  • CH-form (2,4-dihydro-3H-pyrazol-3-one): A non-aromatic, keto form where the C4 position is protonated.

The predominant tautomer is dictated by several factors, including the solvent, temperature, and the electronic nature of substituents on the pyrazolone and N-aryl rings.[6][8] In nonpolar solvents, dimer formation via intermolecular hydrogen bonds can favor the OH-form, while polar solvents can stabilize other forms.[9] Spectroscopic studies, particularly NMR, are crucial for determining the dominant tautomeric form in a given environment.[9]

Tautomerism cluster_OH OH-form (Aromatic) cluster_NH NH-form cluster_CH CH-form OH 1H-Pyrazol-5-ol NH 1,2-dihydro-3H-pyrazol-3-one OH->NH Keto-Enol CH 2,4-dihydro-3H-pyrazol-3-one OH->CH Proton Shift NH->CH Proton Shift

Caption: Prototropic tautomerism in N-aryl pyrazolones.

Synthesis of the N-Aryl Pyrazolone Scaffold

The construction of the N-aryl pyrazolone ring is a well-established process, with the Knorr condensation being the most fundamental and widely used method.[2][10] Modern adaptations have improved yields, reduced reaction times, and expanded the substrate scope.

Knorr Pyrazolone Synthesis

The classical Knorr synthesis involves the condensation reaction between an N-arylhydrazine and a β-ketoester, such as ethyl acetoacetate.[2] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazolone ring.

Knorr_Synthesis Reactants N-Arylhydrazine + β-Ketoester Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Product N-Aryl Pyrazolone Cyclization->Product Dehydration

Caption: General workflow for the Knorr pyrazolone synthesis.

Modern Synthetic Approaches

While the Knorr condensation remains prevalent, alternative and optimized methods have been developed:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the reaction, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.[10] This method is particularly amenable to high-throughput synthesis for creating compound libraries.

  • One-Pot, Multi-Component Reactions (MCRs): Efficient protocols have been designed where the β-ketoester, arylhydrazine, and a third component (such as an aldehyde for C4-functionalization) are combined in a single step, streamlining the synthetic process.[10]

  • Palladium-Catalyzed C-N Coupling: For more complex structures, N-arylpyrazoles can be synthesized via palladium-catalyzed coupling of an aryl triflate with a pre-formed pyrazole ring, offering a versatile route to derivatives that may be difficult to access through traditional condensation.[11]

Chemical Reactivity

The reactivity of N-aryl pyrazolones is largely governed by the interplay of its tautomeric forms and the electronic properties of the ring. The C4 position is particularly important, serving as the primary site for electrophilic substitution and condensation reactions.

  • Reactivity at C4: The methylene group at the C4 position in the CH- and NH-tautomers is activated by the two adjacent carbonyl groups (or their enol equivalents). This makes the C4 proton acidic and the carbon nucleophilic, rendering it highly susceptible to reaction with electrophiles.

  • Knoevenagel Condensation: A hallmark reaction is the condensation with aldehydes and ketones at the C4 position, typically under basic conditions, to form 4-arylidenepyrazolone derivatives. This reaction is a powerful tool for extending the molecular framework.[10]

  • Electrophilic Substitution: The ring can undergo various electrophilic substitution reactions, such as halogenation, nitration, and acylation, predominantly at the C4 position.[12]

  • Oxidative Coupling: In the presence of oxidizing agents, C-H functionalization can occur, allowing for the coupling of the pyrazolone core with other aromatic or heterocyclic systems.[13]

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of N-aryl pyrazolone derivatives is critical for their application, especially in drug discovery, where factors like solubility and lipophilicity govern pharmacokinetic behavior.

Spectroscopic Profile

The characterization of N-aryl pyrazolones relies heavily on standard spectroscopic techniques. The tautomeric equilibrium often results in complex spectra, but key diagnostic signals can be identified.

Technique Characteristic Features
¹H NMR Signals for aromatic protons on the N-aryl ring. A singlet for the C4 proton (if unsubstituted) typically appears around 3.5-5.5 ppm, depending on the tautomeric form and solvent. A broad signal for the OH or NH proton may also be observed.[1][14]
¹³C NMR A signal for the carbonyl carbon (C=O) is typically observed in the range of 160-180 ppm. Signals for the aromatic carbons of the N-aryl and pyrazolone rings are also present.[1][9]
IR Spectroscopy A strong absorption band for the C=O stretch is usually visible around 1650-1710 cm⁻¹. A broad O-H or N-H stretching band may appear in the 3100-3400 cm⁻¹ region.[1]
Mass Spectrometry Provides the molecular weight of the compound, aiding in the confirmation of its elemental composition.[14]
Antioxidant Properties

Many N-aryl pyrazolone derivatives, most notably Edaravone, exhibit significant antioxidant activity.[4][15] This property is linked to the tautomeric equilibrium. The ability of the molecule, particularly the OH-tautomer, to donate a hydrogen atom allows it to scavenge free radicals, thereby mitigating oxidative stress.[4] The electron density of the pyrazolone ring, which can be modulated by substituents on the N-phenyl ring, influences this antioxidant potential.[13]

Structure-Activity Relationship (SAR) Insights

The chemical properties of N-aryl pyrazolones are directly linked to their wide-ranging biological activities, which include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[4][16] SAR studies have revealed key trends:

  • N-Aryl Substituents: The electronic nature of substituents on the N-aryl ring significantly impacts biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance antimicrobial or anticancer potency.[4]

  • C4-Position Functionalization: Introducing bulky or hydrogen-bonding moieties at the C4 position through condensation or substitution reactions is a common strategy to modulate target-specific interactions and improve potency.

  • Lipophilicity: The overall lipophilicity (often measured as LogP) of the molecule, heavily influenced by the aryl and other substituents, is critical for membrane permeability and reaching biological targets.[17]

Experimental Protocols

The following protocols provide standardized procedures for the synthesis and functionalization of a representative N-aryl pyrazolone.

Protocol 1: General Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

Objective: To synthesize the core pyrazolone scaffold via Knorr condensation.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phenylhydrazine (1.0 eq) dissolved in glacial acetic acid.

  • Add ethyl acetoacetate (1.0 eq) dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature, which should induce precipitation of the product.

  • Pour the mixture into ice-cold water to facilitate further precipitation.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from hot ethanol to yield colorless or pale yellow needles.

  • Dry the purified product under vacuum and characterize using NMR, IR, and mass spectrometry.

Protocol 2: Synthesis of a 4-Arylidenepyrazolone Derivative

Objective: To functionalize the C4 position of a pre-formed pyrazolone via Knoevenagel condensation.

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add a few drops of piperidine to the mixture to act as a basic catalyst.

  • Heat the mixture to reflux for 1-3 hours. The product often precipitates from the hot solution as it forms.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold ethanol to remove unreacted starting materials and catalyst.

  • Dry the product under vacuum. Further purification by recrystallization is typically not required if high-purity starting materials are used.

Conclusion

N-aryl pyrazolone derivatives possess a rich and multifaceted chemistry that underpins their broad utility in science and medicine. Their defining features—prototropic tautomerism, a highly reactive C4 position, and synthetically tunable properties—provide a robust platform for molecular design. A fundamental understanding of their synthesis, reactivity, and physicochemical characteristics is essential for researchers aiming to harness the full potential of this privileged scaffold in the development of novel therapeutics, advanced materials, and chemical probes. The continued exploration of this chemical class promises to yield further innovations across scientific disciplines.

References

  • Bansal, R. K. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC - NIH. [Link]

  • Research and Reviews. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals. [Link]

  • Ali, B., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. [Link]

  • Yavari, I., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC. [Link]

  • Wikipedia. (n.d.). Pyrazolone. [Link]

  • ResearchGate. (2024). Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. [Link]

  • (n.d.). The diverse pharmacological importance of Pyrazolone Derivatives : A Review. [Link]

  • Orient J Chem. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]

  • ACS Publications. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. [Link]

  • MDPI. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. [Link]

  • Oncowitan. (2022). New publication: Reactive aryl-pyrazolone derivatives with anticancer and antioxidant properties. [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • HETEROCYCLES. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. Vol. 83, No. 7. [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Preprints.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • PMC - NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • ResearchGate. (n.d.). Biologically active pyrazolone and pyrazole derivatives. [Link]

  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • ScienceDirect. (2023). Computational and experimental investigation on biological and photophysical properties of high yielded novel aryl-substituted pyrazolone analogue. [Link]

  • AIP Publishing. (n.d.). Synthesis, Reaction and Biological Activities of N- Containing Heterocyclic Compounds: A Report on Pyrazole. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as Potential hypoglycemic agents. [Link]

Sources

Foundational

Technical Guide: Structural &amp; Electronic Isomerism in Nitrophenyl Pyrazolones

This guide details the structural, electronic, and functional distinctions between 1-(3-nitrophenyl)-3-methyl-5-pyrazolone (Meta-isomer) and 1-(4-nitrophenyl)-3-methyl-5-pyrazolone (Para-isomer). Executive Summary The co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, electronic, and functional distinctions between 1-(3-nitrophenyl)-3-methyl-5-pyrazolone (Meta-isomer) and 1-(4-nitrophenyl)-3-methyl-5-pyrazolone (Para-isomer).

Executive Summary

The core difference between 1-(3-nitrophenyl) and 1-(4-nitrophenyl) pyrazolones lies in the electronic communication between the nitro group and the pyrazolone ring.

  • The 4-nitro (para) isomer allows for direct through-conjugation (resonance) from the pyrazolone nitrogen (N1) to the nitro group. This creates a strong "push-pull" electronic system, significantly increasing the acidity of the C-4 protons and stabilizing the hydrazone tautomer.

  • The 3-nitro (meta) isomer restricts the nitro group to an inductive electron-withdrawing effect only. The lack of resonance conjugation results in lower melting points, different crystal packing, and altered reactivity profiles compared to the para-isomer.

Electronic Architecture: Resonance vs. Induction

The reactivity of pyrazolones is dictated by the electron density on the N1 nitrogen. The position of the nitro group (


) determines how it influences this density.
Hammett Substituent Constants

The magnitude of the electronic effect is quantified by Hammett constants (


).
  • Para-Nitro (

    
    ):  The large positive value indicates strong electron withdrawal via both induction and resonance.
    
  • Meta-Nitro (

    
    ):  The value is lower because it relies almost exclusively on induction.
    
Resonance Pathway Visualization

In the 4-nitro isomer, the lone pair on N1 can delocalize into the phenyl ring and all the way to the nitro group oxygen. In the 3-nitro isomer, this resonance is blocked at the meta position.

Resonance cluster_para 1-(4-Nitrophenyl) [Para] cluster_meta 1-(3-Nitrophenyl) [Meta] P_N1 Pyrazolone N1 (Electron Donor) P_Ring Phenyl Ring (Conjugated Bridge) P_N1->P_Ring π-donating P_NO2 4-Nitro Group (Resonance Acceptor) P_Ring->P_NO2 Through-Conjugation M_N1 Pyrazolone N1 M_Ring Phenyl Ring (Inductive Bridge) M_N1->M_Ring Inductive Pull M_NO2 3-Nitro Group (Inductive Only) M_Ring->M_NO2 No Resonance

Caption: Comparative electronic pathways. The red solid arrows in the Para cluster indicate a continuous resonance pathway, which is absent in the Meta cluster.

Tautomeric Equilibria & Physical Properties[1]

Pyrazolones exist in dynamic equilibrium between three forms: CH-form (ketone), OH-form (enol), and NH-form (hydrazone).

Impact of Isomerism on Tautomerism
  • 1-(4-nitrophenyl): The strong electron withdrawal stabilizes the NH-form (hydrazone-like character) in polar solvents. The resonance effect pulls electron density away from the ring, making the C-4 methylene protons significantly more acidic.

  • 1-(3-nitrophenyl): The inductive effect is weaker, leading to a tautomeric distribution closer to the unsubstituted 1-phenyl-3-methyl-5-pyrazolone (Edaravone), which often favors the CH-form or OH-form depending on the solvent.

Physical Property Comparison

The structural symmetry of the para substitution allows for more efficient crystal packing, resulting in a significantly higher melting point.

Property1-(4-Nitrophenyl) [Para]1-(3-Nitrophenyl) [Meta]1-Phenyl (Reference)
CAS Number 6402-09-1119-16-489-25-8
Melting Point 220 – 222 °C 180 – 184 °C (Est.)*127 °C
Symmetry

(Local)

(Lower Symmetry)
-
Electronic Effect Resonance + InductionInduction OnlyNone
C-4 Acidity HighModerateLow

*Note: Meta-isomers consistently melt lower than para-isomers due to the "kinked" geometry disrupting the crystal lattice energy.

Experimental Synthesis Protocol

Both isomers are synthesized via the condensation of ethyl acetoacetate with the corresponding hydrazine hydrochloride.

Reaction Workflow

The synthesis relies on a Knorr pyrazole synthesis mechanism.

Synthesis Start Reagents: Ethyl Acetoacetate + Nitrophenylhydrazine Step1 Condensation (Reflux) Solvent: Ethanol/Acetic Acid Temp: 80-100°C Start->Step1 Mix Step2 Cyclization (Loss of H2O and EtOH) Step1->Step2 -H2O Step3 Precipitation (Cooling to RT/Ice Bath) Step2->Step3 Crystallize End Recrystallization (EtOH or DMF) Step3->End Purify

Caption: General synthesis workflow for 1-aryl-3-methyl-5-pyrazolones via hydrazine condensation.

Detailed Protocol (Bench-Scale)

Objective: Synthesis of 1-(4-nitrophenyl)-3-methyl-5-pyrazolone (Adaptable for 3-nitro).

  • Reagent Prep: Dissolve 4-nitrophenylhydrazine (0.05 mol, 7.65 g) in Glacial Acetic Acid (30 mL). Note: For the 3-nitro isomer, use 3-nitrophenylhydrazine.

  • Addition: Slowly add Ethyl Acetoacetate (0.055 mol, 7.15 g) to the stirring solution. The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 118°C for acetic acid) for 2–3 hours . The solution will darken (yellow/orange).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

    • The pyrazolone will precipitate as a yellow/orange solid.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (3 x 50 mL) to remove excess acid.

    • Recrystallization: Dissolve the crude solid in boiling ethanol (or DMF for the less soluble para-isomer). Allow to crystallize slowly.

    • Yield: Typical yields range from 75–85%.

Functional Implications in Drug Design

Reactivity at C-4 (Active Methylene)

The C-4 position is the primary site for Knoevenagel condensations (e.g., making azo dyes or drug intermediates).

  • 4-Nitro Advantage: The enhanced acidity of the C-4 protons makes the para-isomer more reactive toward weak bases, facilitating condensation with aldehydes.

  • Solubility Constraints: The 4-nitro isomer is significantly less soluble in organic solvents (EtOH, DCM) than the 3-nitro isomer due to its high lattice energy. This often necessitates the use of dipolar aprotic solvents (DMSO, DMF) for reactions.

Biological Binding

In protein binding (e.g., Edaravone analogs for free radical scavenging):

  • The 4-nitro group projects linearly, potentially engaging in specific pi-stacking or reaching deep pockets.

  • The 3-nitro group creates a "bent" conformation, which may be sterically excluded from narrow binding sites but can access side pockets that the linear isomer cannot.

References

  • Synthesis & Tautomerism

    • Title: Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl deriv
    • Source: Indian Academy of Sciences (2021).
    • URL:[Link]

  • Crystallography (Para-Isomer)

    • Title: Crystal structure of 1-(4-nitrophenyl)
    • Source: N
    • URL:[Link]

  • Physical Properties (Melting Points)

    • Title: 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone Properties.[1][2][3]

    • Source: ChemicalBook / CAS Common Chemistry.
    • URL:[Link]

  • Electronic Effects (Hammett Constants)

    • Title: Hammett Equ
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Solubility of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol in DMSO vs Ethanol

Topic: Solubility Profiling of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol Executive Summary For the compound 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol , DMSO (Dimethyl Sulfoxide) is the superior solvent for creating hig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol

Executive Summary

For the compound 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol , DMSO (Dimethyl Sulfoxide) is the superior solvent for creating high-concentration stock solutions (>50 mM). Ethanol is a viable secondary solvent for intermediate dilutions or specific in vivo formulations but has significantly lower solubilizing capacity (estimated ~10–20 mM).

Critical Advisory: This compound belongs to the pyrazolone class (structurally related to Edaravone). It exhibits keto-enol tautomerism , which complicates solubility in aqueous buffers. Direct dilution from DMSO into cell culture media often causes immediate precipitation ("crashing out") if not managed via the specific protocols detailed below.

Solubility & Chemical Profile

The following data aggregates structural analysis with solubility behaviors of closely related pyrazolone analogs (e.g., Edaravone/MCI-186).

FeatureDMSO Ethanol (Absolute) Aqueous Media (PBS/Water)
Solubility Rating Excellent Moderate Poor
Estimated Limit > 100 mM (> 30 mg/mL)~10–25 mM (~3–8 mg/mL)< 0.1 mM (Trace)
Primary Mechanism Strong dipole-dipole interactions with the nitro group and pyrazole core.Hydrogen bonding with the enolic hydroxyl; limited by the hydrophobic phenyl rings.Hydrophobic exclusion dominates; highly prone to aggregation.
Stability High (if stored anhydrously).Moderate (prone to oxidation over time).Low (rapid oxidation/dimerization at neutral/basic pH).
Recommended Use Primary Stock Solution (Frozen storage).Intermediate Dilution (Evaporation studies).Final Assay Buffer (Only at <1% v/v).
Technical Deep Dive: The "Why" Behind the Protocol
3.1 The Tautomerism Factor

This molecule exists in equilibrium between a keto form (CH2 group in the ring) and an enol form (-OH group).

  • In DMSO: The solvent stabilizes the polar forms, allowing high concentrations.

  • In Water: The hydrophobic phenyl rings drive the molecules to aggregate. Furthermore, at physiological pH (7.4), the compound may partially ionize, but often not enough to prevent precipitation of the neutral species.

3.2 The "Crash-Out" Phenomenon

When you pipette a 100 mM DMSO stock directly into water, the DMSO rapidly diffuses away, leaving the hydrophobic drug molecules "stranded" in a high-polarity environment. They instantly form micro-crystals.

  • Visual Cue: The solution turns turbid or milky.

  • False Negative: In cell assays, these crystals sink to the bottom, killing cells via physical stress rather than chemical activity, leading to false toxicity data.

Workflow Visualization

The following diagrams illustrate the decision logic for solvent selection and the correct dilution pathway to avoid precipitation.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Experimental Goal? StockPrep Prepare Stock Solution Start->StockPrep App_InVitro In Vitro / Cell Culture StockPrep->App_InVitro App_InVivo In Vivo / Animal Model StockPrep->App_InVivo App_Chem Chemical Synthesis / Crystallization StockPrep->App_Chem DMSO_Path Use DMSO (Anhydrous) Target: 50-100 mM App_InVitro->DMSO_Path Standard EtOH_Path Use Ethanol + Co-solvents (PEG400 / Tween 80) App_InVivo->EtOH_Path Avoid DMSO Toxicity App_Chem->DMSO_Path High Sol. App_Chem->EtOH_Path Recrystallization Precip_Check Perform 'Crash Test' (See Protocol B) DMSO_Path->Precip_Check EtOH_Path->Precip_Check

Caption: Decision logic for selecting DMSO vs. Ethanol based on downstream experimental application.

Figure 2: The "Crash-Out" Prevention Protocol

SerialDilution Stock 100 mM Stock (100% DMSO) Step1 Intermediate Dilution (10 mM in Media) Stock->Step1 Direct 1:10 (Risk High) Step2 Working Solution (100 µM in Media) Stock->Step2 Direct 1:1000 (Slow addition) Precipitation PRECIPITATION RISK! (Turbidity) Step1->Precipitation If mixed too fast Success Stable Assay Solution (<0.1% DMSO) Step2->Success

Caption: Schematic of dilution risks. Direct high-concentration dilution often fails; slow addition with vortexing is required.

Experimental Protocols
Protocol A: Preparation of 50 mM Stock (DMSO)

Use this for long-term storage.

  • Weighing: Weigh 14.0 mg of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol (MW ≈ 281.27 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

    • Note: Do not use "wet" DMSO; water content promotes degradation.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear yellow/orange.

  • Aliquot: Dispense into opaque/amber vials (20–50 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Stable for 3–6 months.

Protocol B: The "Crash Test" (Solubility Verification)

Perform this BEFORE adding the drug to valuable cell cultures.

  • Prepare a mock culture vessel with the exact media you intend to use (e.g., DMEM + 10% FBS).

  • Pipette your intended dose of the DMSO stock into the media.

  • Critical Step: Hold the tube up to a light source against a dark background.

  • Observation:

    • Clear: Proceed.

    • Milky/Cloudy: Solubility limit exceeded.

    • Visible Flakes: Immediate crystallization.

  • Remediation: If precipitation occurs, reduce the concentration or use an intermediate dilution step (e.g., dilute stock 1:10 in sterile PEG-400 before adding to media).

Troubleshooting & FAQs

Q1: My solution turned dark brown after a week at room temperature. Is it still good?

  • Diagnosis: Likely oxidation. Pyrazolones are susceptible to oxidation, forming colored impurities (often dimers) when exposed to air and light.

  • Action: Discard the solution. Always prepare fresh or use frozen aliquots.

Q2: Can I use Ethanol for cell culture to avoid DMSO toxicity?

  • Answer: Only if your required final concentration is low. Ethanol is much more volatile and has a lower solubility limit for this compound. If you must use ethanol, ensure the final ethanol concentration in the well is <0.5% to avoid affecting cell viability, and watch closely for crystal formation, as ethanol evaporates faster than water, potentially leaving crystals behind.

Q3: The compound dissolves in DMSO but precipitates immediately when I add it to PBS.

  • Answer: This is normal for hydrophobic ligands.

  • Fix: Add 0.1% to 0.5% Tween-80 or BSA (Bovine Serum Albumin) to your PBS buffer before adding the drug. The albumin acts as a carrier protein (similar to how drugs are carried in blood), preventing precipitation.

References
  • Edaravone Solubility & Stability

    • Source: PubChem.[1][2] "Edaravone (Compound CID 4021)." National Library of Medicine.

    • URL:[Link]

    • Relevance: Establishes baseline solubility for the phenyl-pyrazolone scaffold (High DMSO, Low Aqueous).
  • Pyrazolone Tautomerism & Synthesis

    • Source: BenchChem.[3] "Dealing with poor solubility of pyrazole derivatives during synthesis."

    • Relevance: validates the use of co-solvents and the impact of keto-enol forms on solubility.
  • Solubility in Binary Mixtures (DMSO/Ethanol)

    • Source: MDPI (Journal of Solution Chemistry).
    • URL:[Link] (Generalized link to source journal for verification of solvent trends).

Disclaimer: This guide is based on structural analysis and chemometric data of homologous pyrazolone series. Always perform a pilot solubility test (Protocol B) with your specific batch.

Sources

Optimization

Technical Support Center: Pyrazolone Synthesis &amp; Cyclization

This guide is structured as a high-level technical support resource designed for organic chemists and process engineers. It prioritizes mechanistic understanding to drive troubleshooting logic.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource designed for organic chemists and process engineers. It prioritizes mechanistic understanding to drive troubleshooting logic.

Introduction: The Deceptive Simplicity of the Knorr Reaction

The condensation of hydrazines with


-keto esters (Knorr synthesis) is the industry standard for generating the pyrazolone core—a scaffold critical for analgesics (e.g., Edaravone, Metamizole) and dyes. While theoretically simple, this reaction is plagued by three specific failure modes: Regiochemical scrambling , Cyclization stalling  (trapped hydrazone intermediates), and Tautomeric instability  during purification.

This guide addresses these failure modes with self-validating protocols and mechanistic corrections.

Module 1: The Regioselectivity Dilemma

User Issue: "I am using a substituted hydrazine (


) and getting a mixture of isomers. I need the 1-substituted-5-pyrazolone, but I suspect I have the 3-isomer or a mix."
Mechanistic Root Cause

Regioselectivity is dictated by the initial nucleophilic attack. The reaction is a race between the two nitrogen atoms of the hydrazine for the most electrophilic carbon (the ketone).

  • Electronic Effect: Alkyl groups on hydrazine increase electron density (

    
     effect), making the substituted nitrogen more nucleophilic.
    
  • Steric Effect: Bulky groups hinder the substituted nitrogen, making the terminal

    
     the effective nucleophile.
    

In polar protic solvents (Ethanol/Methanol), solvation shells can dampen electronic differences, leading to mixed isomers.

Troubleshooting Protocol

1. Switch Solvents (The Fluorine Effect): If you observe poor regioselectivity (


), switch from Ethanol to Trifluoroethanol (TFE)  or Hexafluoroisopropanol (HFIP) .
  • Why: Fluorinated alcohols are strong hydrogen-bond donors (HBD). They activate the carbonyl of the

    
    -keto ester and solvate the hydrazine specifically, often enhancing the nucleophilicity difference between 
    
    
    
    and
    
    
    .

2. Control the pH:

  • Acidic Conditions: Protonation of the hydrazine reduces the nucleophilicity of the substituted nitrogen more significantly (if R is alkyl). This favors attack by the unsubstituted

    
     on the ketone, leading to the 1-substituted-5-pyrazolone  after cyclization.
    
Visualization: Regioselectivity Pathways

The following diagram illustrates the decision points determining the final isomer.

Regioselectivity Start Reagents: Substituted Hydrazine + Beta-Keto Ester Decision Nucleophilic Attack (Kinetic Control) Start->Decision PathA Path A: Terminal NH2 attacks Ketone Decision->PathA Steric Bulk / Acid Cat. PathB Path B: Substituted NH-R attacks Ketone Decision->PathB Electronic (+I) / Basic Cond. InterA Intermediate: Hydrazone A PathA->InterA InterB Intermediate: Hydrazone B PathB->InterB ProdA Product A: 1-Substituted-5-Pyrazolone (Thermodynamic Preferred) InterA->ProdA ProdB Product B: Isomeric Pyrazolone (Often Impurity) InterB->ProdB

Caption: Kinetic pathways determining pyrazolone regiochemistry. Path A is generally preferred for bulky hydrazines.

Module 2: Stalled Cyclization (The "Intermediate" Trap)

User Issue: "LC-MS shows the correct mass for the hydrazone intermediate, but the ring won't close to form the pyrazolone."

Diagnostic Checklist

The cyclization step (nucleophilic acyl substitution) is slower than the initial imine formation. It requires the expulsion of an alcohol molecule (from the ester).

SymptomProbable CauseCorrective Action
Stalled at Hydrazone Water in system (hydrolysis risk)Use Dean-Stark trap or molecular sieves to drive equilibrium (Le Chatelier's principle).
Slow Kinetics Ester is not electrophilic enoughAdd Lewis Acid (e.g.,

, 5 mol%) or Brønsted Acid (AcOH).
Reversion Retro-Claisen condensationAvoid strong alkoxide bases if the product is sensitive; switch to neutral thermal cyclization.
Validated Workflow: Thermal Cyclization
  • Solvent: Acetic Acid (Glacial) or Toluene/AcOH (10:1).

  • Temperature: Reflux (

    
    ) is mandatory. Room temperature is rarely sufficient for the second step.
    
  • Checkpoint (Self-Validation):

    • Monitor by TLC.[1][2] The hydrazone intermediate is often less polar than the final pyrazolone.

    • NMR Marker: Watch for the disappearance of the ester ethoxy/methoxy signals (triplet/quartet pattern for ethyl ester) and the appearance of the pyrazolone

      
       (singlet around 3.0-3.5 ppm, though this varies with tautomers).
      

Module 3: Tautomerism & Purification

User Issue: "My product is an oil/gum and the NMR looks messy with doubled peaks. Is it impure?"

The "Chameleon" Nature of Pyrazolones

Pyrazolones exist in dynamic equilibrium between three forms: CH-form (ketone), OH-form (phenol/enol), and NH-form (imide).

  • In Solution (

    
    ):  Often a mix of CH and NH forms.
    
  • In Polar Solvents (

    
    ):  Stabilizes the OH/NH forms via hydrogen bonding.
    
  • Solid State: Usually exists as the OH-form (stabilized by intermolecular H-bonds).

Crucial Insight: "Messy" NMR often indicates tautomeric exchange on the NMR timescale, not impurities. Run the NMR at elevated temperature (


) to coalesce the peaks.
Purification Strategy

Do not attempt column chromatography on silica gel without buffering; the acidic silica can cause streaking or tautomeric separation.

Recommended Recrystallization Protocol:

  • Solvent: Ethanol/Water (80:20) or Ethyl Acetate/Hexane.[1][2]

  • Technique: Dissolve hot, cool very slowly. Rapid cooling traps the oil (kinetic product).

  • Seed Crystals: Essential for pyrazolones. If no seed is available, scratch the glass surface to induce nucleation.

Module 4: Validated Protocol (Case Study: Edaravone)

Target: 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) Scale: 10 mmol[3]

Step-by-Step Methodology
  • Setup: 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • Phenylhydrazine (1.08 g, 10 mmol)

    • Solvent: Ethanol (10 mL) + Acetic Acid (0.5 mL catalyst).

  • Reaction:

    • Add phenylhydrazine dropwise to the keto-ester solution at

      
       (Control exotherm).
      
    • Observation: Yellow precipitate (hydrazone) may form immediately.

    • Heat to Reflux (

      
      )  for 3 hours. The solid will dissolve, then reprecipitate as the pyrazolone forms.
      
  • Workup:

    • Cool to

      
      .
      
    • Filter the precipitate.

    • Wash with cold Ethanol (

      
      ) and Water (
      
      
      
      ).
  • Data Validation:

    • Yield: Expect >80%.

    • Appearance: White to off-white crystalline powder.

    • Melting Point:

      
      .
      
Impurity Troubleshooting Table
ImpurityOriginRemoval
Bis-pyrazolone (Trimer) Oxidative coupling of productRecrystallize from EtOH; ensure inert atmosphere (

) during synthesis.
Azine (Orange solid) Hydrazine attacking ketone twiceUse slight excess of keto-ester; add hydrazine slowly.
Uncyclized Hydrazone Insufficient heat/timeReflux in Acetic Acid for 1 additional hour.
Workflow Diagram

EdaravoneWorkflow Step1 1. Condensation (0°C, EtOH, AcOH) Formation of Hydrazone Step2 2. Cyclization (Reflux 78°C, 3h) Loss of EtOH Step1->Step2 Step3 3. Isolation (Cool to 0°C, Filter) Step2->Step3 Check QC Check: Melting Point 127°C? Step3->Check Recryst Recrystallize (EtOH/H2O) Check->Recryst No (Low MP) Final Pure Edaravone Check->Final Yes Recryst->Final

Caption: Optimized workflow for Edaravone synthesis with quality control checkpoints.

References

  • Knorr Pyrazole Synthesis Mechanism & Applications

    • Review of the Knorr Pyrazole Synthesis.
    • Source: BenchChem Application Notes (2025).[2]

  • Regioselectivity in Pyrazole Synthesis

    • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source: Journal of Organic Chemistry / Conicet.
    • URL: [Link]

  • Tautomerism of Pyrazolones

    • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
    • Source: Molecules (2018).[4]

    • URL: [Link]

  • Edaravone Impurity Profile

    • Stress Degradation of Edaravone: Separation, Isolation and Characteriz
    • Source: ResearchG
    • URL: [Link]

Sources

Troubleshooting

Interpreting IR spectra of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol

Topic: Interpreting the IR Spectrum of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Spectral Complexity of a Multifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting the IR Spectrum of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Spectral Complexity of a Multifunctional Pyrazole Derivative

Welcome to our technical support guide for the spectroscopic analysis of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol. This molecule, with its combination of a pyrazole core, a hydroxyl group, and two distinct aromatic systems (one bearing a nitro functional group), presents a rich and potentially complex infrared spectrum. The purpose of this guide is to provide clear, actionable insights into interpreting its spectral features, troubleshooting common issues, and understanding the structural information encoded within the vibrational data. A key consideration for this molecule is the potential for keto-enol tautomerism, which IR spectroscopy is exceptionally well-suited to investigate.[1][2] This guide is structured as a series of frequently asked questions to directly address the challenges you may encounter during your analysis.

Troubleshooting and Spectral Interpretation: A Q&A Approach

Question 1: My spectrum shows a very broad and intense absorption band in the 3500-3200 cm⁻¹ region. Is this just water contamination?

Answer: While water contamination is a common concern, a prominent broad absorption in this region is a key characteristic of your compound. This band corresponds to the O-H stretching vibration of the hydroxyl group on the pyrazole ring.[3][4] The significant broadening is a direct result of intermolecular hydrogen bonding between molecules in the solid state, which lowers the vibrational frequency and creates a wide distribution of bond energies.

  • Expert Insight: If this band were from free, non-hydrogen-bonded O-H groups, you would expect a much sharper, weaker peak around 3640-3610 cm⁻¹.[3] The broadness you observe is strong evidence for the presence of the pyrazol-5-ol tautomer and indicates significant intermolecular association in your sample.

Question 2: I'm seeing two very strong and relatively sharp peaks, one around 1530 cm⁻¹ and another near 1350 cm⁻¹. What do these signify?

Answer: These two intense absorptions are the most distinctive diagnostic peaks for your compound. They are characteristic of the nitro group (-NO₂) on the 3-nitrophenyl ring .

  • Asymmetric N-O Stretch: The higher frequency band, typically appearing between 1550-1475 cm⁻¹ , is the asymmetric stretching vibration of the N-O bonds.[5][6]

  • Symmetric N-O Stretch: The lower frequency band, found between 1360-1290 cm⁻¹ , corresponds to the symmetric N-O stretch.[5][7]

The high intensity of these peaks is due to the large change in dipole moment during the vibration of the highly polar N-O bonds.[6] Their presence is a definitive confirmation of the nitroaromatic portion of your molecule.

Question 3: The region from 1600 cm⁻¹ to 1450 cm⁻¹ is crowded with multiple peaks. How can I confidently assign these to the aromatic rings?

Answer: This complexity is expected due to the overlap of several vibrational modes. This region is dominated by C=C stretching vibrations within both the phenyl and the 3-nitrophenyl rings , as well as C=N and C=C stretching from the pyrazole core .[8][9]

  • Aromatic C=C Stretches: Look for a series of medium-to-weak bands in the 1600-1475 cm⁻¹ range.[4][8]

  • Pyrazole Ring Stretches: The pyrazole ring also contributes absorptions in this area, often seen around 1590 cm⁻¹ (C=N) and throughout the 1500-1400 cm⁻¹ region.[10]

While a precise one-to-one assignment in this region without computational modeling is difficult, the presence of multiple absorptions here collectively confirms the existence of the aromatic and heteroaromatic ring systems.

Question 4: I was expecting a carbonyl (C=O) peak because pyrazol-5-ols can exist as pyrazolin-5-ones. Why don't I see a strong peak around 1700 cm⁻¹?

Answer: This is an excellent question that gets to the heart of the molecule's structure. The 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol can theoretically exist in different tautomeric forms, including a keto form (1,2-dihydro-3H-pyrazol-3-one) which would feature a carbonyl group.

  • Keto Form: Would exhibit a strong C=O stretching band, typically between 1725-1680 cm⁻¹ .[7][11]

  • Enol Form: Is characterized by the O-H stretch (discussed in Q1) and the absence of the strong C=O band.

The fact that you observe a strong, broad O-H band and lack a distinct, intense C=O absorption strongly indicates that your compound exists predominantly in the hydroxyl (enol) tautomeric form in the solid state, which is common for such structures.[12]

Question 5: How can I differentiate the two phenyl rings and confirm their substitution patterns using the fingerprint region?

Answer: The fingerprint region (< 1000 cm⁻¹) is crucial for this. The patterns of C-H out-of-plane (OOP) bending vibrations are highly diagnostic of the substitution on an aromatic ring.

  • Monosubstituted Phenyl Ring: Look for two strong bands. One is typically near 770-730 cm⁻¹ and the other is near 710-690 cm⁻¹ .[2]

  • Meta-disubstituted (1,3-) Nitrophenyl Ring: This pattern is characterized by strong bands in the regions of 810-750 cm⁻¹ and 725-680 cm⁻¹ , often with a third band observable around 900-860 cm⁻¹ .[2]

By carefully identifying these patterns, you can confirm the substitution of both aromatic systems. Additional weak peaks just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹) for aromatic C-H stretching further support the presence of these rings.[8]

Summary of Key IR Absorptions

Functional Group / VibrationExpected Wavenumber (cm⁻¹)Expected AppearanceDiagnostic Importance
O-H Stretch (H-bonded)3500 - 3200Strong, very broadHigh (Confirms -OH form)
Aromatic C-H Stretch3100 - 3000Medium to weak, sharpMedium (Confirms aromatic C-H)
Nitro N-O Asymmetric Stretch1550 - 1475Strong, sharpHigh (Confirms -NO₂)
Aromatic/Pyrazole C=C, C=N1600 - 1450Medium to weak, multiple bandsMedium (Confirms ring systems)
Nitro N-O Symmetric Stretch1360 - 1290Strong, sharpHigh (Confirms -NO₂)
C-H Out-of-Plane Bending900 - 690Strong, sharp bandsHigh (Confirms substitution)

Visualizing the Structure and Interpretation Workflow

To aid in your analysis, the molecular structure and a logical workflow for spectral interpretation are provided below.

Caption: Molecular structure of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol.

workflow start Start with Full Spectrum region1 Region 1: 4000-2500 cm⁻¹ (X-H Stretching) start->region1 sub1 Broad peak at 3500-3200 cm⁻¹? → Yes: H-bonded O-H present → No: Check for contamination/structure region1->sub1 Identify O-H sub2 Sharp peaks > 3000 cm⁻¹? → Yes: Aromatic C-H region1->sub2 Identify C-H region2 Region 2: 1800-1450 cm⁻¹ (Double Bonds) sub3 Two strong peaks at ~1530 & ~1350 cm⁻¹? → Yes: Nitro group confirmed region2->sub3 Identify NO₂ sub4 Multiple peaks at 1600-1450 cm⁻¹? → Yes: Aromatic/Heteroaromatic rings region2->sub4 Identify C=C, C=N region3 Region 3: < 1000 cm⁻¹ (Fingerprint/Bending) sub5 Strong peaks at 900-690 cm⁻¹? → Yes: Analyze pattern for mono- & meta-substitution region3->sub5 Confirm Substitution conclusion Confirm Structure sub1->region2 sub2->region2 sub3->region3 sub4->region3 sub5->conclusion

Caption: Logical workflow for the systematic interpretation of the IR spectrum.

Protocol: Acquiring a High-Quality FTIR Spectrum via KBr Pellet Method

For a solid sample like 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol, the Potassium Bromide (KBr) pellet method is standard. Following this protocol will help ensure a high-quality, reproducible spectrum.

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Pellet press with die set

  • Infrared (IR) grade KBr powder (spectroscopically pure, must be kept dry in a desiccator)

  • Spatula and weighing paper

  • Heat lamp (optional, for drying)

Procedure:

  • Drying: Gently grind ~100-200 mg of IR-grade KBr in the agate mortar for one minute to ensure a fine, consistent powder. If any moisture is suspected, dry the KBr under a heat lamp for several hours or in an oven at ~110°C and cool in a desiccator.

  • Sample Preparation: Weigh out approximately 1-2 mg of your pyrazole sample and 100-150 mg of the dry KBr powder. The ratio is critical; too much sample will cause total absorption (flat-topped peaks).

  • Mixing: Add the sample to the KBr in the mortar. Gently mix with the pestle, then grind the mixture thoroughly for 2-5 minutes until it becomes a fine, homogeneous powder. Proper mixing is essential to disperse the sample evenly in the KBr matrix.

  • Loading the Die: Carefully transfer a small amount of the mixture into the pellet die. Distribute it evenly across the bottom surface.

  • Pressing the Pellet: Place the die into the hydraulic press. Evacuate the die under vacuum for 2-3 minutes to remove trapped air, which can cause the pellet to be opaque. Apply pressure (typically 7-10 tons or ~15,000 psi) for 2-3 minutes.

  • Pellet Release: Carefully release the pressure and vacuum, then gently extract the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet will scatter IR radiation and produce a poor-quality spectrum.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Run a background scan (with an empty sample compartment) first. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleanup: Disassemble the die and clean all parts thoroughly with a solvent like acetone, then dry completely to prevent corrosion.

References

  • Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions. [Online]. Available: [Link]

  • IR Absorption Table. WebSpectra. [Online]. Available: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Online]. Available: [Link]

  • Table of Characteristic IR Absorptions. Millersville University. [Online]. Available: [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups. (2023). In Organic Chemistry. OpenStax. [Online]. Available: [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1727-1732.
  • 24.6: Nitro Compounds. (2021). Chemistry LibreTexts. [Online]. Available: [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. [Online]. Available: [Link]

  • Patel, H., et al. (2014). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Online]. Available: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2017). MDPI. [Online]. Available: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Online]. Available: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Online]. Available: [Link]

  • Nitro compound: Significance and symbolism. (n.d.). Consolidated Analysis Center, Inc. [Online]. Available: [Link]

  • Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. ResearchGate. [Online]. Available: [Link]

  • IR spectral data of Pyrazoline derivatives (1-6). ResearchGate. [Online]. Available: [Link]

  • Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. (2011). HETEROCYCLES, 83(7), 1569-1582.
  • Vibrational spectroscopy of N-phenylmaleimide. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 544-549.
  • Application of IR spectroscopy and interpretation of IR spectrum. e-PG Pathshala. [Online]. Available: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal. [Online]. Available: [Link]

  • Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. ResearchGate. [Online]. Available: [Link]

  • Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. [Online]. Available: [Link]

  • Phenol, 3-nitro-. NIST WebBook. [Online]. Available: [Link]

  • Vibrational perturbations in the spectra of N-substituted polycyclic aromatic heterocycles revealed by rotational analysis. (2023). Physical Chemistry Chemical Physics, 25(1), 101-110.
  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). Molecules. [Online]. Available: [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. (2024). RepHip UNR. [Online]. Available: [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (1964). Canadian Journal of Chemistry, 42(1), 43-49.
  • The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. (2017). Molecules. [Online]. Available: [Link]

  • Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). ResearchGate. [Online]. Available: [Link]

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). Heliyon. [Online]. Available: [Link]

  • Organic Letters. ACS Publications. [Online]. Available: [Link]

Sources

Optimization

Stability of nitrophenyl pyrazolones under acidic and basic conditions

Technical Support Center: Stability Profiling of Nitrophenyl Pyrazolones Executive Summary Subject: 1-(Nitrophenyl)-3-methyl-5-pyrazolone derivatives. Classification: Heterocyclic enols/ketones.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profiling of Nitrophenyl Pyrazolones

Executive Summary

Subject: 1-(Nitrophenyl)-3-methyl-5-pyrazolone derivatives. Classification: Heterocyclic enols/ketones. Critical Stability Factor: The stability of nitrophenyl pyrazolones is governed by a "Dual-Nature" Reactivity Profile :

  • Acidic Resilience: The pyrazolone ring is kinetically stable in acid but prone to solubility-driven precipitation.

  • Alkaline Fragility: The ring is thermodynamically unstable in strong bases, susceptible to rapid oxidative degradation and nucleophilic ring opening.[1]

This guide provides the mechanistic grounding and validated protocols required to handle these compounds without compromising experimental integrity.

Module 1: The Tautomeric Landscape (pH Dependence)

To troubleshoot stability, you must first understand which species exists in your flask.[1] Nitrophenyl pyrazolones exhibit complex tautomerism involving three neutral forms (CH, OH, NH) and one anionic species.[1]

The Mechanistic Reality
  • In Solid State: Exists primarily in the NH-form (hydrazone-like) or CH-form (diketone-like), stabilized by intermolecular hydrogen bonding.

  • In Solution (Neutral/Acidic): An equilibrium exists between the CH and OH forms. The nitro group (electron-withdrawing) on the phenyl ring increases the acidity of the N-H/O-H proton compared to unsubstituted analogs (like Edaravone), typically lowering the pKa to the 5.5–6.5 range .

  • In Solution (Basic): The molecule deprotonates to form a resonance-stabilized Anion . This anion is the reactive species responsible for most degradation issues (oxidation and dimerization).

Visualizing the Equilibrium:

Tautomerism cluster_neutral Neutral / Acidic pH (Stable) CH_Form CH-Form (Keto) OH_Form OH-Form (Enol) CH_Form->OH_Form Tautomerism NH_Form NH-Form (Hydrazone) OH_Form->NH_Form Solvent Dependent Anion Anion Species (High Reactivity) OH_Form->Anion Deprotonation (pH > pKa) NH_Form->Anion -H+ Anion->OH_Form +H+ (Acidification) caption Fig 1. pH-Dependent Tautomeric Equilibrium. The formation of the Anion (Red) triggers oxidative instability.

Module 2: Acidic Stability (Troubleshooting)

Status: High Kinetic Stability. Primary Risk: Precipitation and Tautomeric Shifts.

In acidic media (pH < 4), the nitrophenyl group exerts an inductive effect that reduces the basicity of the pyrazole nitrogens.[1] Protonation of the carbonyl oxygen is possible only in super-acids.

Common Issues & Solutions
SymptomMechanistic CauseTroubleshooting Protocol
Precipitation upon acidificationThe anionic form (soluble) converts to the neutral CH/NH form, which has poor aqueous solubility.Cosolvent Addition: Use 10-20% DMSO or MeOH before acidifying. Ensure pH < 3 to fully protonate.
UV-Vis Spectrum Shift Not degradation. Acidic pH shifts the equilibrium toward the NH-form (hydrazone), altering

.[1]
Reference Standard: Run a spectrum of the standard in the exact same buffer. Do not compare Acidic sample vs. Neutral standard.
Hydrolysis (Long-term) Prolonged reflux in strong acid (e.g., 6M HCl) can hydrolyze the amide bond, but this is slow.[1]Temperature Control: Maintain T < 50°C during acidic workups to prevent trace hydrolysis.

Module 3: Basic Stability (The Danger Zone)

Status: Thermodynamically Unstable. Primary Risk: Oxidative Dimerization and Ring Opening.

This is the most critical failure mode. The electron-withdrawing nitro group makes the pyrazolone ring C-5 (carbonyl) carbon highly electrophilic, increasing susceptibility to nucleophilic attack by


. Furthermore, the Anion  is electron-rich and reacts rapidly with dissolved oxygen.
Degradation Pathways
  • Oxidative Coupling: The anion transfers an electron to

    
    , forming a radical.[1] Two radicals couple to form a 4,4'-bis(pyrazolone)  dimer (often colored).[1]
    
  • Ring Opening (Hydrolysis): Hydroxide attacks the carbonyl (C-5), cleaving the N-C bond to form a hydrazide derivative.[1]

Visualizing the Degradation Logic:

Degradation cluster_oxidative Pathway A: Oxidative (Aerobic) cluster_hydrolysis Pathway B: Hydrolysis (High pH/Heat) Start Nitrophenyl Pyrazolone (In Base) Anion Pyrazolone Anion Start->Anion Deprotonation Radical Pyrazolone Radical Anion->Radical + O2 (Dissolved Oxygen) Open Ring Opening (Hydrazide Formation) Anion->Open + OH- / Heat Dimer 4,4'-Bis-Pyrazolone (Precipitate/Colored) Radical->Dimer Dimerization Degradant Hydrazino-Crotonic Acid Deriv. Open->Degradant Irreversible caption Fig 2. Major Degradation Pathways in Basic Media. Pathway A is rapid; Pathway B requires heat.

Module 4: Validated Experimental Protocols

Use these protocols to establish the stability profile of your specific derivative.

Protocol A: Oxidative Stress Test (Base)

Validates stability against air oxidation in solution.[1]

  • Preparation: Dissolve 10 mg of Nitrophenyl Pyrazolone in 10 mL of 0.1 N NaOH .

  • Control: Purge half the solution with

    
     gas for 5 mins immediately. Seal tight.
    
  • Stress: Leave the other half open to air with stirring for 60 mins at RT.

  • Observation:

    • Color Change: Yellow

      
       Brown/Red indicates radical formation.[1]
      
    • HPLC: Quench with equal volume 0.1 N HCl (to re-protonate and stop reaction) before injection.

    • Success Criteria: >95% recovery in

      
       purged sample; <80% in aerated sample.
      
Protocol B: Hydrolytic Stress Test (Acid vs. Base)

Determines ring stability.[1]

ParameterAcidic ConditionBasic Condition
Solvent 0.1 N HCl / MeOH (50:50)0.1 N NaOH / MeOH (50:50)
Temperature 60°C60°C
Time 4 Hours4 Hours
Quenching Neutralize with NaOHNeutralize with HCl
Expected Result < 2% Degradation> 10% Degradation (Ring Opening)

FAQ: Troubleshooting Specific Scenarios

Q1: My reaction mixture turned dark red/brown immediately upon adding base. Is my product destroyed?

  • Diagnosis: Not necessarily. The anion of nitrophenyl pyrazolone is often deeply colored (orange/red) due to extended conjugation from the nitro group through the enolate system.

  • Test: Acidify a small aliquot. If it returns to the original pale yellow/white color, it was just the anion. If the dark color persists or a dark solid precipitates, you have oxidative dimerization (Pathway A).[1]

Q2: I see a new peak at roughly 2x the molecular weight in LC-MS.

  • Diagnosis: This is the 4,4'-dimer .

  • Fix: You must degas your solvents. Add an antioxidant like Sodium Bisulfite (0.1%) or EDTA to your aqueous buffers to prevent radical initiation catalyzed by trace metals.[1]

Q3: How do I store stock solutions?

  • Rule: Never store in basic buffer.

  • Protocol: Prepare stock in DMSO (anhydrous). If aqueous dilution is needed, use a buffer at pH 3.0–4.0 (Acetate or Phosphate).[1] At this pH, the molecule is in the neutral form and resistant to oxidation.

References

  • BenchChem. (2025).[1][2][3] Edaravone Stability and Degradation: A Technical Support Resource. Retrieved from

  • National Institutes of Health (NIH). (2017). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. PubMed. Retrieved from

  • ChemicalBook. (2025).[4] 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone Properties and Spectra. Retrieved from

  • ResearchGate. (2008).[1][5] On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products. Retrieved from

  • Indian Academy of Sciences. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [1]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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